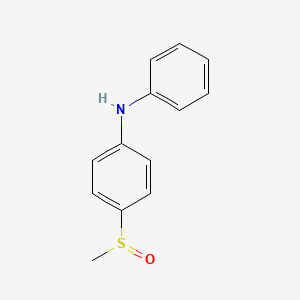
4-(Methanesulfinyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-N-phenylaniline typically involves the reaction of methanesulfinyl chloride with N-phenylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the following steps:
Preparation of Methanesulfinyl Chloride: Methanesulfinyl chloride can be synthesized by the reaction of methane with sulfuryl chloride in the presence of a radical initiator.
Reaction with N-phenylaniline: The methanesulfinyl chloride is then reacted with N-phenylaniline in a suitable solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at a low temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(Methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the phenyl and aniline moieties can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism.
Comparación Con Compuestos Similares
4-(Methanesulfinyl)-N-phenylaniline can be compared with other sulfoxide-containing compounds such as dimethyl sulfoxide (DMSO) and sulforaphane. While DMSO is widely used as a solvent and has anti-inflammatory properties, sulforaphane is known for its potential anticancer effects. This compound is unique due to its specific structure, which combines the properties of a sulfoxide with those of an aniline derivative, making it a versatile compound for various applications.
List of Similar Compounds
- Dimethyl Sulfoxide (DMSO)
- Sulforaphane
- Methanesulfonyl Chloride
Propiedades
Número CAS |
202146-94-9 |
|---|---|
Fórmula molecular |
C13H13NOS |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C13H13NOS/c1-16(15)13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clave InChI |
LBVHIKRXWIULJC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















